molecular formula C15H19F2NO B2790107 N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide CAS No. 2034462-07-0

N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide

Cat. No.: B2790107
CAS No.: 2034462-07-0
M. Wt: 267.32
InChI Key: KVQJYDFGNAXMRU-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide is a chemical compound of interest in scientific research and development. This acetamide derivative features a 4,4-difluorocyclohexyl group, a motif known to influence the physicochemical properties of a molecule, such as its metabolic stability and membrane permeability . The specific research applications and mechanism of action for this compound are areas of ongoing investigation, particularly within medicinal chemistry where similar structures are explored for their potential as bioactive agents. As a building block, it can be utilized in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Disclaimer: This compound is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO/c1-11-4-2-3-5-12(11)10-14(19)18-13-6-8-15(16,17)9-7-13/h2-5,13H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQJYDFGNAXMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the difluorocyclohexyl intermediate: This can be achieved by the fluorination of cyclohexane using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Acylation reaction: The difluorocyclohexyl intermediate is then reacted with o-tolylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the acetamide group to an amine.

    Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazolinyl Thio-Linked Acetamides

Compounds such as N-(4,4-difluorocyclohexyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 7, ) and its fluorinated derivative (Compound 26, ) share the 4,4-difluorocyclohexylamine group but feature a thio-linked quinazolinone substituent instead of the 2-methylphenyl group. Key differences include:

  • Activity : The quinazolinyl thio group in Compounds 7 and 26 targets type II NADH dehydrogenase (NDHi) in Mycobacterium tuberculosis, whereas the 2-methylphenyl group in the target compound may prioritize different biological pathways .
  • Stability : The thioether bond in quinazolinyl analogs may be susceptible to oxidative degradation, whereas the methylphenyl group offers enhanced metabolic stability.
  • Synthetic Routes : Both classes employ similar coupling agents (e.g., HATU, EDC·HCl), but the quinazolinyl derivatives require additional steps to introduce the heterocyclic moiety .

Chlorophenyl and Diphenylbutyl Acetamides

2-(4-Chlorophenyl)-N-(4,4-diphenylbutyl)acetamide () contrasts with the target compound in substituent electronic and steric profiles:

  • Electronic Effects : The electron-withdrawing chloro group in the chlorophenyl derivative may enhance electrophilic interactions, while the 2-methylphenyl group in the target compound provides steric bulk without significant electronic perturbation.

Pesticide Chloroacetamides

Chloroacetamides like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () are structurally distinct:

  • Functional Groups : The chloro substituent and isopropylamine in pesticides confer herbicidal activity, whereas the absence of chlorine and the fluorinated cyclohexyl group in the target compound suggest divergent applications (e.g., antimicrobial) .
  • Toxicity Profile : Chloroacetamides are associated with environmental toxicity, whereas fluorinated analogs may exhibit improved safety profiles due to reduced reactivity.

Hydroxyphenyl Acetamides

N-(4-hydroxyphenyl)acetamide () highlights the impact of substituent polarity:

  • Solubility and Binding : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, whereas the 2-methylphenyl group in the target compound increases lipophilicity, favoring membrane penetration .

Comparative Data Table

Compound Name R1 (Amine) R2 (Acetamide Substituent) Molecular Weight Key Activity/Application
N-(4,4-Difluorocyclohexyl)-2-(2-methylphenyl)acetamide 4,4-difluorocyclohexyl 2-methylphenyl 307.35* Antimicrobial (hypothesized)
Compound 7 (Quinazolinyl thio) 4,4-difluorocyclohexyl Quinazolinyl thio 407.43 NDHi inhibition (TB)
2-Chloro-N-(2,3-dimethylphenyl)-... Isopropyl 2-Chloro-2,3-dimethylphenyl 256.75 Herbicide
N-(4-Hydroxyphenyl)acetamide 4-Hydroxyphenyl H 151.16 Analgesic/Patent interest

*Calculated based on molecular formula (C₁₆H₂₀F₂N₂O).

Research Findings and Implications

  • Substituent Optimization : Replacement of the quinazolinyl thio group (Compounds 7, 26) with 2-methylphenyl may reduce enzymatic inhibition specificity but broaden therapeutic applicability .
  • Synthetic Feasibility : The target compound’s synthesis aligns with established protocols for fluorinated acetamides, ensuring scalability .

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound is characterized by the presence of a difluorocyclohexyl group and a 2-methylphenyl moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity, potentially leading to significant biological effects. Research indicates that it may modulate various signaling pathways, impacting cellular functions and biological responses .

Enzyme Inhibition and Receptor Binding

Recent studies have explored the compound's ability to inhibit certain enzymes and bind to specific receptors. For instance, it has been investigated for its potential anti-inflammatory and analgesic properties, suggesting a role in pain management therapies . The exact mechanisms are still under investigation, but preliminary findings indicate that the compound may affect pathways related to inflammation and pain perception.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Cyclohexyl Ring: Synthesis followed by fluorination.
  • Acetamide Formation: Acylation reaction introducing the acetamide group.
  • Coupling with 2-Methylphenyl Moiety: Nucleophilic substitution reactions to form the final product .

Biological Assays

In vitro assays have been employed to evaluate the biological activity of this compound. These assays focus on:

  • Cytotoxicity Testing: Assessing the compound's effects on various cell lines.
  • Enzyme Activity Assays: Measuring inhibition rates against target enzymes.
Assay TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
CytotoxicityVarious cell linesTBDOngoing studies
Enzyme InhibitionCOX-1TBDComparative study

Toxicological Profile

The toxicological properties of this compound are not fully characterized. However, related compounds have shown varying degrees of toxicity depending on their structure and functional groups. It is essential to conduct comprehensive toxicity assessments to evaluate safety in potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for N-(4,4-difluorocyclohexyl)-2-(2-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling 2-methylphenylacetic acid with 4,4-difluorocyclohexylamine via amide bond formation. Key parameters include:

  • Catalysts: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid.
  • Solvents: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Temperature: Maintain 0–25°C to minimize side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reactants .

Q. How can structural integrity and purity of the compound be confirmed?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Compare 1^1H and 13^{13}C NMR peaks with predicted shifts (e.g., difluorocyclohexyl protons at δ 4.5–5.0 ppm; acetamide carbonyl at ~170 ppm) .
    • Mass Spectrometry (MS): Confirm molecular ion ([M+H]+^+) using high-resolution MS (HRMS) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .

Q. What are the solubility challenges for this compound in biological assays, and how can they be addressed?

Methodological Answer:

  • Solubility Screening: Test in DMSO (primary solvent) and dilute in PBS or cell culture media (final DMSO ≤0.1%).
  • Surfactants: Use polysorbate-80 or cyclodextrins for hydrophobic compounds .
  • Salt Formation: Explore hydrochloride or sodium salts if acidic/basic groups are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 2-methylphenyl with halogenated aromatics; vary cyclohexyl fluorination patterns) .
  • Biological Assays:
    • Enzyme Inhibition: Test against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Cellular Efficacy: Measure IC50_{50} in cancer cell lines (e.g., MTT assay) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to protein targets .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Reproducibility Checks: Validate assays in triplicate with positive/negative controls.
  • Metabolic Stability: Assess compound stability in liver microsomes to rule out rapid degradation .
  • Off-Target Profiling: Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

Q. What strategies are recommended for in vivo pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

  • PK Studies:
    • Administer via IV/oral routes in rodent models.
    • Measure plasma half-life (t1/2t_{1/2}), Cmax_{max}, and bioavailability using LC-MS/MS .
  • Toxicity Screening:
    • Acute toxicity: Determine LD50_{50} in rodents.
    • Organ-specific toxicity: Histopathology and serum biomarkers (ALT, creatinine) .

Q. How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • Software Tools: Use Schrödinger’s MetaSite or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., cytochrome P450 oxidation of the cyclohexyl group) .
  • In Silico Validation: Cross-reference with known metabolites of structurally similar acetamides .

Data Gaps and Recommendations

  • Spectroscopic Data: Published NMR/IR data for the exact compound are lacking. Researchers should prioritize full spectral characterization .
  • Biological Targets: No direct evidence of mechanism of action exists. Proteomic profiling (e.g., affinity pull-down assays) is recommended .

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